molecular formula C14H9F3O3 B13558086 4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid

4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid

Cat. No.: B13558086
M. Wt: 282.21 g/mol
InChI Key: ALKQOSKBZDUHHK-UHFFFAOYSA-N
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Description

4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a benzoic acid moiety through a methoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid typically involves the reaction of 2,3,6-trifluorophenol with 4-methoxybenzoic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the phenyl and benzoic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The methoxy linker and benzoic acid moiety contribute to the compound’s overall stability and reactivity .

Properties

Molecular Formula

C14H9F3O3

Molecular Weight

282.21 g/mol

IUPAC Name

4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid

InChI

InChI=1S/C14H9F3O3/c15-11-5-6-12(16)13(17)10(11)7-20-9-3-1-8(2-4-9)14(18)19/h1-6H,7H2,(H,18,19)

InChI Key

ALKQOSKBZDUHHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=C(C=CC(=C2F)F)F

Origin of Product

United States

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